Tetrahydronorethindrone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydronorethindrone typically involves the hydrogenation of norethindrone. The process begins with the preparation of norethindrone from estrone or estradiol. The key steps include:
Oxidation: of estrone to form 19-norandrostenedione.
Reduction: of 19-norandrostenedione to 19-nortestosterone.
Ethynylation: of 19-nortestosterone to form norethindrone.
Hydrogenation: of norethindrone to produce this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes under controlled conditions. The reaction is typically carried out in the presence of a palladium or platinum catalyst at elevated temperatures and pressures to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: Tetrahydronorethindrone undergoes several types of chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Achieved using hydrogen gas in the presence of metal catalysts such as palladium on carbon.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Hydroxylated derivatives: Formed through oxidation reactions.
Dihydro derivatives: Produced via reduction reactions.
Substituted derivatives: Result from substitution reactions, introducing new functional groups.
Scientific Research Applications
Tetrahydronorethindrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Employed in hormonal contraceptives, hormone replacement therapy, and treatment of gynecological disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Tetrahydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and maintenance of pregnancy. The compound also inhibits the secretion of gonadotropins, preventing ovulation and altering the endometrial lining to prevent implantation .
Comparison with Similar Compounds
Norethindrone: The parent compound, used widely in hormonal contraceptives.
Levonorgestrel: Another synthetic progestin with similar applications but differing in potency and side effects.
Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.
Uniqueness: Tetrahydronorethindrone is unique due to its specific hydrogenation, which alters its pharmacokinetic properties and receptor binding affinity. This modification can result in different therapeutic effects and side effect profiles compared to other progestins .
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-VIVHBNLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-09-2 | |
Record name | Tetrahydronorethindrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17.ALPHA.-ETHYNYL-5.BETA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5AMZ23GWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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